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molecular formula C11H16N2O2 B1611479 2-Methyl-4-nitro-N,N-diethylaniline CAS No. 63494-57-5

2-Methyl-4-nitro-N,N-diethylaniline

Cat. No. B1611479
M. Wt: 208.26 g/mol
InChI Key: HSCVEDHMFBCUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486962B2

Procedure details

A solution of diethyl-(2-methyl-4-nitro-phenyl)-amine (340 mg, 1.634 mmol) in methanol (10 ml) was hydrogenated over 10% Pd—C (50 mg) at room temperature and atmospheric pressure until no more gas absorption occurred. The reaction mixture was filtered over celite and the filtrate concentrated to dryness to give N1,N1-Diethyl-2-methyl-benzene-1,4-diamine (243 mg, 46.5%) as oil.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[CH3:13])[CH3:2]>CO.[Pd]>[CH2:14]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[CH3:13])[CH3:15]

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
C(C)N(C1=C(C=C(C=C1)[N+](=O)[O-])C)CC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
atmospheric pressure until no more gas absorption
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=C(C=C(C=C1)N)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 243 mg
YIELD: PERCENTYIELD 46.5%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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